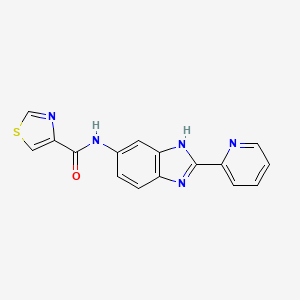

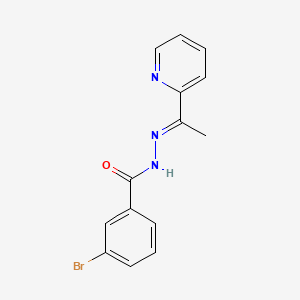

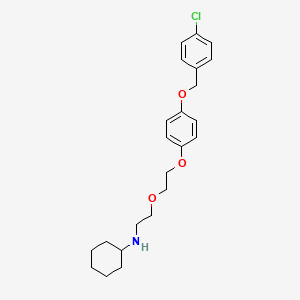

![molecular formula C26H28N4O3S B10861493 tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10861493.png)

tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thioredoxin-related transmembrane protein 1 is a member of the protein disulfide isomerase family of enzymes. It is an intrinsic membrane oxidoreductase that plays a crucial role in the regulation of platelet function and thrombosis. This compound is known for its ability to oxidize dithiols to disulfides in integrins and other proteins, thereby negatively regulating platelet aggregation and activation .

Preparation Methods

The preparation of thioredoxin-related transmembrane protein 1 involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Chemical Reactions Analysis

Thioredoxin-related transmembrane protein 1 participates in various redox reactions through the reversible oxidation of its active center dithiol to a disulfide. It catalyzes dithiol-disulfide exchange reactions, which are essential for protein folding and thiol-disulfide interchange reactions. The compound can both oxidize and reduce disulfide bonds, acting selectively on membrane-associated polypeptides .

Scientific Research Applications

Thioredoxin-related transmembrane protein 1 has several scientific research applications:

Chemistry: It is used to study redox reactions and protein folding mechanisms.

Biology: It plays a role in the biogenesis of membrane-tethered polypeptides and the regulation of cellular calcium flux.

Medicine: It is involved in the regulation of platelet function and thrombosis, making it a potential target for antithrombotic therapies.

Industry: It is used in the production of recombinant proteins and the study of protein disulfide isomerase family enzymes .

Mechanism of Action

Thioredoxin-related transmembrane protein 1 exerts its effects by oxidizing dithiols to disulfides in integrins and other proteins. This oxidation process negatively regulates platelet aggregation and activation. The compound is expressed on the activated platelet surface, where it transitions from cytoplasmic membranes to the plasma membrane. It also interacts with the endoplasmic reticulum lectin calnexin to facilitate the conformational maturation of membrane-bound clients .

Comparison with Similar Compounds

Thioredoxin-related transmembrane protein 1 is part of the thioredoxin-related transmembrane protein family, which includes TMX2, TMX3, TMX4, and TMX5. These proteins share structural features and regulatory roles in the biogenesis and control of the mammalian cell’s proteome. thioredoxin-related transmembrane protein 1 is unique in its ability to negatively regulate platelet function and thrombosis, distinguishing it from other members of the family .

Similar compounds include:

TMX2: Involved in the regulation of protein folding and thiol-disulfide interchange reactions.

TMX3: Plays a role in the biogenesis of membrane-tethered polypeptides.

TMX4: Participates in the regulation of cellular calcium flux.

TMX5: Involved in the control of the mammalian cell’s proteome.

Properties

Molecular Formula |

C26H28N4O3S |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C26H28N4O3S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-31)27-20(14-21(32)33-26(4,5)6)24-29-28-17(3)30(24)25/h7-13,20H,14H2,1-6H3/b8-7+/t20-/m0/s1 |

InChI Key |

SJISOGWQGIVAGX-DUIUGDAFSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)/C=C/C=O)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C=CC=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

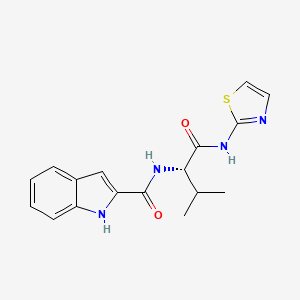

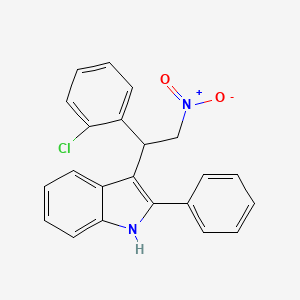

![sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B10861449.png)

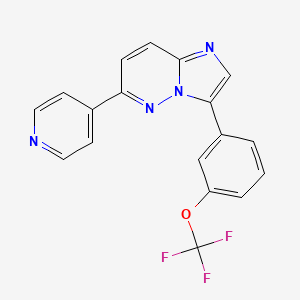

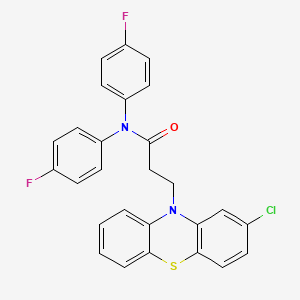

![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)

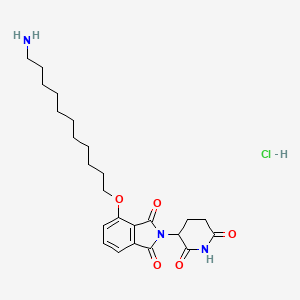

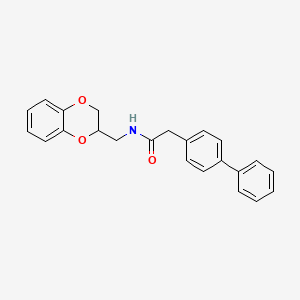

![(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)

![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)

![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861499.png)